molecular formula C12H15ClN4S B5125800 6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride

6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride

Cat. No.: B5125800
M. Wt: 282.79 g/mol
InChI Key: SLUMQPJRIAERKU-UHFFFAOYSA-N
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Description

6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. The process includes ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) and reagents such as 3-chloroperoxybenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality.

Scientific Research Applications

6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for 6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma species . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a pyrimidine core with a pyridin-3-ylmethyl group and a methylsulfanyl substituent makes it a versatile compound for various research applications.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S.ClH/c1-9-6-11(16-12(15-9)17-2)14-8-10-4-3-5-13-7-10;/h3-7H,8H2,1-2H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUMQPJRIAERKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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